molecular formula C4H5Cl3OS B091418 2,3,3-Trichloro-1,4-oxathiane CAS No. 15924-19-3

2,3,3-Trichloro-1,4-oxathiane

Cat. No. B091418
CAS RN: 15924-19-3
M. Wt: 207.5 g/mol
InChI Key: NALOZEXIRUMXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trichloro-1,4-oxathiane (TCOT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound contains a sulfur atom and three chlorine atoms attached to a six-membered ring. The synthesis of TCOT is challenging due to the presence of multiple chlorines and sulfur atoms. However, the development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2,3,3-Trichloro-1,4-oxathiane involves the formation of a reactive intermediate, which enables the conversion of alcohols into chlorides. The reaction proceeds through the formation of a cyclic intermediate, which is highly reactive and can undergo further reactions with other functional groups.

Biochemical And Physiological Effects

2,3,3-Trichloro-1,4-oxathiane has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that 2,3,3-Trichloro-1,4-oxathiane is a highly reactive compound and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 2,3,3-Trichloro-1,4-oxathiane is its ability to selectively convert alcohols into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature and the potential for the formation of undesired byproducts.

Future Directions

The use of 2,3,3-Trichloro-1,4-oxathiane is still in its early stages, and there are several future directions that can be explored. Some of the potential future directions include the development of more efficient synthesis methods, the exploration of new applications of 2,3,3-Trichloro-1,4-oxathiane in scientific research, and the optimization of the reaction conditions to improve the yield of desired products.
Conclusion
In conclusion, 2,3,3-Trichloro-1,4-oxathiane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research. 2,3,3-Trichloro-1,4-oxathiane has been shown to be a powerful chlorinating agent and has significant potential in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature, and further research is needed to explore its potential applications and optimize its reaction conditions.

Synthesis Methods

The synthesis of 2,3,3-Trichloro-1,4-oxathiane involves the reaction of 1,3-dichloro-2-propanol with sulfur. The resulting product is then treated with hydrogen chloride to form 2,3,3-Trichloro-1,4-oxathiane. This method has been optimized to improve the yield of 2,3,3-Trichloro-1,4-oxathiane and reduce the formation of undesired byproducts.

Scientific Research Applications

2,3,3-Trichloro-1,4-oxathiane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3,3-Trichloro-1,4-oxathiane is its use as a reagent in organic synthesis. 2,3,3-Trichloro-1,4-oxathiane can be used as a powerful chlorinating agent, which enables the conversion of alcohols and other functional groups into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds.

properties

CAS RN

15924-19-3

Product Name

2,3,3-Trichloro-1,4-oxathiane

Molecular Formula

C4H5Cl3OS

Molecular Weight

207.5 g/mol

IUPAC Name

2,3,3-trichloro-1,4-oxathiane

InChI

InChI=1S/C4H5Cl3OS/c5-3-4(6,7)9-2-1-8-3/h3H,1-2H2

InChI Key

NALOZEXIRUMXDZ-UHFFFAOYSA-N

SMILES

C1CSC(C(O1)Cl)(Cl)Cl

Canonical SMILES

C1CSC(C(O1)Cl)(Cl)Cl

synonyms

2,3,3-Trichloro-1,4-oxathiane

Origin of Product

United States

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